molecular formula C9H6ClF3O3 B2767339 Methyl 2-chloro-6-(trifluoromethoxy)benzoate CAS No. 1261453-43-3

Methyl 2-chloro-6-(trifluoromethoxy)benzoate

Cat. No.: B2767339
CAS No.: 1261453-43-3
M. Wt: 254.59
InChI Key: RZBFGPSFPDVZSL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(trifluoromethoxy)benzoate is a substituted benzoate ester featuring a chlorine atom at position 2 and a trifluoromethoxy (-OCF₃) group at position 6 on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing groups (Cl and -OCF₃), which influence its electronic properties and reactivity. The methyl ester group enhances lipophilicity, making it advantageous for applications requiring solubility in non-polar matrices.

Synthetically, it can be prepared via nucleophilic aromatic substitution (SNAr) reactions. For example, methyl 2-chloro-6-fluorobenzoate reacts with trifluoromethoxide sources under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) to introduce the -OCF₃ group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFGPSFPDVZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-(trifluoromethoxy)benzoate typically involves the esterification of 2-chloro-6-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Methyl 2-chloro-6-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(trifluoromethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, improving its efficacy in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituent Positions Functional Groups Key Characteristics
Methyl 2-chloro-6-(trifluoromethoxy)benzoate 2-Cl, 6-OCF₃ Methyl ester High lipophilicity; SNAr reactivity
Methyl 2-bromo-5-(trifluoromethoxy)benzoate 2-Br, 5-OCF₃ Methyl ester Enhanced halogen reactivity for cross-coupling
Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate 4-OCF₃, benzamido Amide, methyl ester Potential bioactivity; steric hindrance
2-Methoxy-5-(trifluoromethoxy)benzoic acid 2-OCH₃, 5-OCF₃ Carboxylic acid Higher acidity; polar solubility
Methyl 2-chloro-6-(chlorosulfonyl)benzoate 2-Cl, 6-SO₂Cl Methyl ester, sulfonyl Reactive intermediate for sulfonamides

Key Observations :

  • Substituent Position : The 2,6-substitution pattern in the target compound creates steric and electronic effects distinct from 2,5- or 4-substituted analogs. For instance, Methyl 2-bromo-5-(trifluoromethoxy)benzoate may exhibit greater reactivity in Suzuki couplings due to bromine’s lower bond dissociation energy compared to chlorine.
  • Functional Groups : Replacing the methyl ester with a carboxylic acid (e.g., 2-Methoxy-5-(trifluoromethoxy)benzoic acid ) increases polarity and acidity, altering solubility and biological interactions.

Key Observations :

  • The target compound’s chlorine atom is more susceptible to SNAr than bromine in analogs like Methyl 2-bromo-5-(trifluoromethoxy)benzoate .
  • Sulfonyl-containing analogs (e.g., Methyl 2-chloro-6-(chlorosulfonyl)benzoate ) are highly reactive toward nucleophiles, enabling sulfonamide formation, unlike the target compound.

Heterocyclic Analogs

Benzothiazole derivatives (e.g., 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole ) differ significantly in reactivity due to the sulfur-containing heterocycle. These compounds often exhibit enhanced electrophilic aromatic substitution reactivity at the thiazole ring compared to benzoate esters.

Biological Activity

Methyl 2-chloro-6-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its unique chemical properties and potential biological activities. With a molecular formula of C₉H₆ClF₃O and a molecular weight of approximately 238.59 g/mol, this compound features a trifluoromethoxy group that enhances its reactivity and interaction with biological systems. This article explores its biological activity, focusing on its applications in agrochemicals and medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The presence of the chlorine atom and the trifluoromethoxy group contributes to its lipophilicity and metabolic stability, which are crucial for interactions with biological macromolecules.

Property Value
Molecular FormulaC₉H₆ClF₃O
Molecular Weight238.59 g/mol
AppearancePale yellow oil
Key Functional GroupsChlorine, trifluoromethoxy

Insecticidal and Herbicidal Potential

This compound exhibits significant insecticidal and herbicidal activities. Studies have shown that compounds with trifluoromethoxy groups often demonstrate enhanced biological activity compared to their non-fluorinated counterparts, likely due to improved interactions with lipid membranes and proteins. The compound's ability to disrupt metabolic pathways makes it a candidate for agricultural applications.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. For instance, halogenated benzoates can modify enzyme functions, leading to altered cellular processes. This interaction profile is essential for understanding its potential as a drug candidate or agrochemical agent.

Case Study 1: Antibacterial Activity

In studies examining the antibacterial properties of related compounds, it was found that structural modifications significantly affect their efficacy against various bacterial strains. For example, compounds similar to this compound showed varying minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis. The presence of chlorine or trifluoromethyl groups at specific positions was linked to enhanced antibacterial activity .

Case Study 2: Agrochemical Applications

The compound has also been evaluated for its herbicidal properties. Its unique substitution pattern allows it to target specific pathways in plants, making it effective against certain weed species while minimizing harm to crops. This selectivity is critical for developing sustainable agricultural practices.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals how variations in substitution patterns can influence biological activity:

Compound Name Structural Features Unique Aspects
Methyl 2-chloro-4-trifluoromethylbenzoateTrifluoromethyl at position 4Different biological activity due to positional isomerism
Methyl 3-chloro-6-trifluoromethylbenzoateChlorine at position 3May exhibit different reactivity
Methyl 2-fluoro-6-(trifluoromethyl)benzoateFluorine instead of chlorinePotentially different electronic properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chloro-6-(trifluoromethoxy)benzoate, and how are intermediates purified?

  • Synthesis : A typical route involves nucleophilic substitution or coupling reactions. For example, trifluoromethoxy groups can be introduced via halogen exchange or using trifluoromethylating agents under anhydrous conditions . The methyl ester group is often introduced via esterification of the corresponding benzoic acid derivative using methanol and acid catalysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly employed to isolate intermediates, followed by recrystallization for final product purification .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for verifying substituent positions and fluorinated groups .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for structurally similar trifluoromethoxy-substituted esters .
    • Purity Assessment :
  • HPLC (with UV detection) and GC-MS are standard for quantifying impurities. Purity thresholds >95% are typical for research-grade material .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use local exhaust ventilation and personal protective equipment (gloves, goggles, dust masks) to avoid inhalation or skin contact. Avoid strong oxidizers to prevent decomposition .
  • Storage : Store in tightly sealed glass containers under inert gas (e.g., argon) at room temperature, protected from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in derivatization reactions?

  • The trifluoromethoxy group (-OCF3_3) is both electron-withdrawing and sterically bulky, which can slow electrophilic substitution reactions. However, it enhances metabolic stability in bioactive analogs, making it valuable in drug discovery . Mechanistic studies suggest that its steric bulk may necessitate higher reaction temperatures or catalytic systems (e.g., palladium catalysts) for cross-coupling reactions .

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

  • Discrepancies in NMR or melting points may arise from residual solvents, polymorphic forms, or impurities. Strategies include:

  • Standardized Solvent Systems : Report spectra in deuterated chloroform or DMSO-d6_6 for consistency .
  • Crystallographic Validation : Compare experimental data with X-ray-derived structures to resolve ambiguities .

Q. What are common byproducts during synthesis, and how are they mitigated?

  • Byproducts :

  • Chlorinated side products from incomplete substitution .
  • Ester hydrolysis products due to moisture exposure during synthesis .
    • Mitigation :
  • Use anhydrous solvents and molecular sieves to suppress hydrolysis .
  • Optimize reaction stoichiometry and monitor progress via TLC or in situ FTIR .

Q. What reaction mechanisms govern the introduction of chloro and trifluoromethoxy substituents?

  • Chloro Groups : Typically introduced via Friedel-Crafts alkylation or electrophilic chlorination using Cl2_2 or SO2_2Cl2_2 .
  • Trifluoromethoxy Groups : Generated via nucleophilic displacement (e.g., using AgOCF3_3) or oxidative trifluoromethylation of phenolic intermediates .

Q. What strategies improve yield in large-scale synthesis?

  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for efficient cross-coupling of halogenated intermediates .
  • Process Optimization : Continuous flow reactors reduce side reactions and improve heat management for exothermic steps .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-validate spectral data with crystallographic results to resolve structural uncertainties .
  • Safety Compliance : Adhere to JIS Z 7253:2019 guidelines for waste disposal and emergency procedures .

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